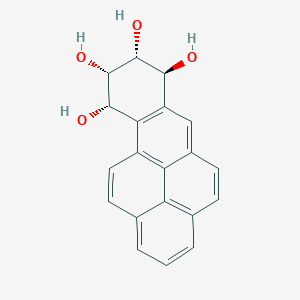

苯并(a)芘四醇 I 2

描述

Synthesis Analysis

The enzymatic conversion of benzo(a)pyrene by rat liver microsomes involves a stereospecific process leading predominantly to diol-epoxide forms, including benzo(a)pyrene tetrol I 2. This metabolic pathway highlights the specific enantiomeric transformations that benzo(a)pyrene undergoes, showcasing the intricate synthesis mechanisms facilitated by biological systems (Yang et al., 1976).

Molecular Structure Analysis

The structural investigations of benzo(a)pyrene and its derivatives, including tetrols, reveal insights into the molecular strain and geometrical distortions influenced by nonbonded interactions. These studies emphasize the importance of understanding the three-dimensional configurations and the impacts of substituents on the overall molecular structure (Carrell et al., 1997).

Chemical Reactions and Properties

The chemical behavior of benzo(a)pyrene tetrols, including reactions with DNA, RNA, and proteins, demonstrates high stereoselectivity. This specificity plays a crucial role in understanding the mutagenic and carcinogenic potentials of these compounds and their intermediates (Koreeda et al., 1978).

Physical Properties Analysis

The analysis of benzo(a)pyrene tetrols under various conditions has shown that certain tetrols exhibit stability, while others are prone to transformation. This property is crucial for methodologies involved in detecting and quantifying these compounds in biological matrices (Jansen et al., 1994).

Chemical Properties Analysis

Benzo(a)pyrene tetrols’ reactivity, particularly in forming adducts with nucleic acids and proteins, underscores the complex interplay between these compounds and biological molecules. The high specificity of these interactions has significant implications for understanding the mechanisms of toxicity and carcinogenesis (Koreeda et al., 1978).

科学研究应用

微量固相萃取和高效液相色谱分离

研究重点介绍了微量固相萃取 (SPE) 和高效液相色谱 (HPLC) 在分离和鉴定苯并[a]芘二醇环氧化物与 DNA 的加合物中的作用。此技术对于了解苯并[a]芘的遗传毒性至关重要,因为它能够回收和鉴定嘌呤脱氧核糖核苷单磷酸苯并[a]芘二醇环氧化物加合物的各种对映异构体。此类研究对于阐明苯并[a]芘诱导的突变和癌症的机制至关重要,突显了该方法在毒理学和药理学研究中的重要性 苯并[a]芘二醇环氧化物嘌呤脱氧核糖核苷单磷酸加合物的微量固相萃取和高效液相色谱分离(Harri、Savela、Peltonen 和 Kuljukka-rabb,2003 年)。

在生物样品中的检测和定量

通过高效液相色谱荧光检测法,开发了用于鱼类白蛋白和珠蛋白等生物样品中苯并[a]芘四醇的灵敏检测方法,标志着显着进步。此技术能够以极低的浓度对苯并[a]芘四醇 I-1(一种表明接触苯并[a]芘的代谢物)进行定量。它为监测野生动物和人类中环境中致癌化合物的暴露开辟了新途径,为环境健康研究提供了有价值的工具 通过高效液相色谱荧光检测法测定鱼类白蛋白和珠蛋白中(+)-抗-苯并[a]芘二醇-环氧化物加合物的亚皮克克级(Padrós 和 Pelletier,2001 年)。

了解苯并[a]芘代谢物的光毒性

研究苯并[a]芘代谢物(如四醇)在暴露于 UVA 光下的光毒性,可以深入了解致癌过程,特别是在皮肤细胞中。此项研究描述了苯并[a]芘代谢物如何在 UVA 照射下诱导细胞毒性、活性氧产生和脂质过氧化。此类研究对于理解多环芳烃 (PAH) 暴露的环境和健康影响至关重要,为皮肤病学和环境科学领域做出了重大贡献 苯并[a]芘代谢物的光照射:诱导细胞毒性、活性氧和脂质过氧化(Xia 等,2015 年)。

单细胞中的新型检测技术

应用亚微米光纤生物传感器测量单个细胞内的苯并[a]芘四醇,代表了细胞毒理学和药代动力学中一种开创性方法。通过对有毒化学物质进行精确的细胞内测量,此技术有助于更深入地了解苯并[a]芘的细胞摄取、分布和代谢。此项创新对于药物开发、毒理学研究和细胞水平的致癌研究至关重要 使用光纤纳米传感器测量乳腺癌细胞中的细胞内物质(Cullum、Griffin、Miller 和 Vo-Dinh,2000 年)。

安全和危害

属性

IUPAC Name |

(7S,8R,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFVZAJQUSRMCC-HAGHYFMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@@H]([C@@H]([C@H]5O)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210457 | |

| Record name | Benzo(a)pyrenetetrol I 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo(a)pyrenetetrol I 2 | |

CAS RN |

61490-68-4 | |

| Record name | 7/8,9,10-Tetrahydroxytetrahydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61490-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrenetetrol I 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrenetetrol I 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)